molecular formula C11H12N2O B070528 [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol CAS No. 179055-20-0

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

Cat. No. B070528
M. Wt: 188.23 g/mol
InChI Key: VCVJSWDSNWXXJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol involves multi-step reactions, including the use of NMR, MS, and IR spectra for characterization. For example, derivatives of N-phenylpyrazolyl aryl methanones, which share a structural motif with [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol, have been synthesized through reactions involving arylthio/sulfinyl/sulfonyl groups, demonstrating the complexity and versatility of synthetic routes available for such compounds (Wang et al., 2015).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides detailed insights into the arrangement of atoms within these compounds. For instance, the crystal structure analysis of similar pyrazolyl aryl methanones reveals the intricacies of their molecular framework, highlighting the triclinic space group and specific unit cell parameters (Sun et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol and related compounds is influenced by their molecular structure. These compounds participate in a range of chemical reactions, including Prins cyclization and Michael addition, which are pivotal in the synthesis of various derivatives with potential biological activities (Reddy et al., 2012).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are critical for understanding the compound's behavior in different environments. For example, crystallography studies reveal how the crystalline form of these compounds, including their space group and cell dimensions, affects their physical properties and stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol derivatives, including their reactivity, functional group transformations, and interactions with other molecules, are essential for their application in synthesis and potential biological activities. Studies involving molecular docking and quantum chemical calculations provide insights into the chemical behavior and potential interaction mechanisms of these compounds (Viji et al., 2020).

Scientific Research Applications

Application 1: Platinum(II) Complex Synthesis

  • Application Summary: The compound was used in the synthesis of a platinum(II) complex, which is an important family of phosphor material for modern photovoltaic devices .
  • Methods of Application: The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
  • Results: According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm. Based on cyclic voltammetry studies, the HOMO, LUMO and band gap values were calculated .

Application 2: Antileishmanial and Antimalarial Activities

  • Application Summary: Hydrazine-coupled pyrazoles, which are structurally similar to your compound, were synthesized and evaluated for their antileishmanial and antimalarial activities .
  • Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 3: Organic Light-Emitting Diode

  • Application Summary: The compound was used in the synthesis of a platinum(II) complex, which is an important family of phosphor material for modern photovoltaic devices .
  • Methods of Application: The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
  • Results: According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm. Based on cyclic voltammetry studies, the HOMO, LUMO and band gap values were calculated .

Application 4: Antimalarial Agents

  • Application Summary: Hydrazine-coupled pyrazoles, which are structurally similar to your compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
  • Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results: The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 5: Organic Light-Emitting Diode

  • Application Summary: The compound was used in the synthesis of a platinum(II) complex, which is an important family of phosphor material for modern photovoltaic devices .
  • Methods of Application: The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
  • Results: According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm. Based on cyclic voltammetry studies, the HOMO, LUMO and band gap values were calculated .

Application 6: Antimalarial Agents

  • Application Summary: Hydrazine-coupled pyrazoles, which are structurally similar to your compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
  • Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results: The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302, and the precautionary statements include P264-P270-P301+P312-P330-P501 .

Future Directions

Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer . Therefore, the future directions of research on “[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol” and its derivatives could be focused on exploring their potential therapeutic applications, particularly in cancer treatment .

properties

IUPAC Name

[4-(1-methylpyrazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJSWDSNWXXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640188
Record name [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol

CAS RN

179055-20-0
Record name [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of [4-(hydroxymethyl)phenyl]boronic acid (4.46 g), 1-methyl-1H-pyrazol-3-yl trifluoromethanesulfonate (4.50 g), cesium carbonate (19.1 g) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct (0.80 g) in toluene (15.0 mL)-ethanol (1.00 mL)-water (1.00 mL) was subjected to microwave irradiation at 150° C. for 1 hr. The reaction mixture was diluted with ethyl acetate, and the insoluble substance was removed by filtration. The filtrate was washed successively with saturated aqueous sodium bicarbonate solution and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.00 g).
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
1-methyl-1H-pyrazol-3-yl trifluoromethanesulfonate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JCC Dallagnol, E Khajehali… - Journal of Medicinal …, 2018 - ACS Publications
Targeting allosteric sites at M 1 muscarinic acetylcholine receptors is a promising strategy for the treatment of Alzheimer’s disease. Positive allosteric modulators not only may potentiate …
Number of citations: 15 pubs.acs.org

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